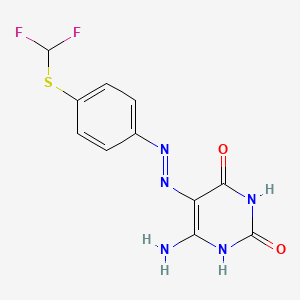

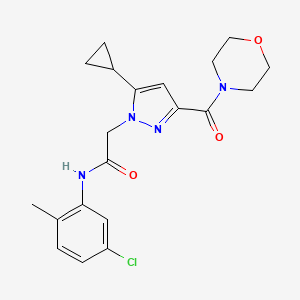

(E)-5-(2-(4-((difluoromethyl)thio)phenyl)hydrazono)-2-hydroxy-6-imino-5,6-dihydropyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

A simple and efficient domino protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin (thi)ones was established from readily available 2-aminoacetophenones and iso (thio)cyanates mediated by Selectfluor . The reaction outcomes are restricted by the reaction environment .

Chemical Reactions Analysis

The compound is likely involved in chemical reactions related to the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin (thi)ones . The reaction outcomes are restricted by the reaction environment .

Aplicaciones Científicas De Investigación

Electrophilic Difluorination: The compound’s difluoromethyl group (CF₂H) can be selectively introduced into various organic molecules. Researchers have explored electrophilic difluorination reactions to functionalize aromatic rings, heterocycles, and aliphatic compounds. For instance:

- Selective Synthesis of 4-Difluoromethyl Quinazolin(thi)ones : A domino protocol using readily available 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor enables the efficient synthesis of these quinazolin(thi)ones. The reaction outcomes depend on the reaction environment, yielding gem-difluoro-oxylated products under certain conditions .

- Difluoromethylation of Heterocycles : Diverse fluorine-containing heterocycles, essential in drug discovery and materials science, can be functionalized via difluoromethylation reactions. This process introduces the CF₂H group into the heterocyclic framework, enhancing their biological and pharmacological properties .

Thioether Synthesis

The compound’s thioether moiety (SCF₂H) also offers interesting applications:

Difluoromethyl Thioethers: A one-pot difluoromethylthiolation of alkyl electrophiles with thiourea and diethyl bromodifluoromethylphosphonate provides a practical route to difluoromethyl thioethers. These compounds find use in medicinal chemistry and materials science. Additionally, by replacing the “H” source with deuterium (D), researchers can efficiently synthesize SCF₂D-substituted molecules .

Visible-Light-Driven Reactions

Harnessing visible light for chemical transformations is an exciting area of research. Consider:

Palladium-Catalyzed Difluoromethyl Difunctionalization: Researchers have developed a strategy using visible light and palladium catalysts to achieve 1,4-difluoromethyl difunctionalization of conjugated dienes. This approach allows rapid synthesis of fluorinated compounds, capitalizing on abundant industrial resources .

Propiedades

IUPAC Name |

6-amino-5-[[4-(difluoromethylsulfanyl)phenyl]diazenyl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2N5O2S/c12-10(13)21-6-3-1-5(2-4-6)17-18-7-8(14)15-11(20)16-9(7)19/h1-4,10H,(H4,14,15,16,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHPTFHOHIKECR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(NC(=O)NC2=O)N)SC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-5-(2-(4-((difluoromethyl)thio)phenyl)hydrazono)-2-hydroxy-6-imino-5,6-dihydropyrimidin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/no-structure.png)

![(2R,3As,5S,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid;hydrochloride](/img/structure/B2639501.png)

![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2639505.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2639506.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one](/img/structure/B2639508.png)

![(Z)-1-benzyl-3-(((2-chlorobenzyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2639518.png)